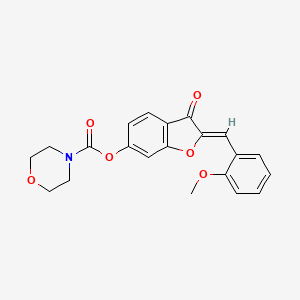

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

(Z)-2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic benzofuran derivative characterized by a benzylidene substituent at the 2-position and a morpholine-4-carboxylate ester at the 6-position of the benzofuran core. Key properties include:

- Molecular formula: C₂₂H₂₁NO₇ (molecular weight: 411.4 g/mol).

- Computed properties: XLogP3 (lipophilicity index) of 2.9, topological polar surface area (TPSA) of 83.5 Ų, and seven hydrogen bond acceptors .

- Stereochemistry: The Z-configuration of the benzylidene group is critical for its structural integrity and biological interactions.

The compound’s design integrates a benzofuran scaffold, known for pharmaceutical relevance, with a morpholine moiety that enhances solubility and bioavailability. Its synthesis typically involves condensation reactions between substituted benzaldehydes and benzofuran precursors, followed by esterification with morpholine derivatives .

Properties

IUPAC Name |

[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-25-17-5-3-2-4-14(17)12-19-20(23)16-7-6-15(13-18(16)28-19)27-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROWYZNOWAVTGG-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This compound is characterized by its complex structure, which includes a benzofuran moiety and morpholine ring, suggesting diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 343.35 g/mol. The presence of functional groups such as the methoxy and morpholine enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.35 g/mol |

| Solubility | Soluble in DMSO |

Antitumor Activity

Recent studies have indicated that compounds similar to (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant antitumor properties. For example, research has shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: In Vitro Antitumor Effects

A study conducted on human breast cancer cell lines (MCF7) demonstrated that treatment with this class of compounds led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxic effects.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research has highlighted that benzofuran derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The proposed mechanism for the biological activity of (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate involves the inhibition of specific enzymes or pathways critical for tumor growth and microbial survival. The compound may interact with DNA or RNA synthesis pathways or inhibit key metabolic enzymes.

ADMET Studies

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies are crucial for understanding the pharmacokinetic profile of new compounds. Preliminary ADMET profiling suggests favorable properties for oral bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogen Substitution: The fluorine atom in the analog from increases electronegativity and may enhance metabolic stability but reduces hydrogen-bonding capacity (lower TPSA) .

Morpholine vs. Ester Groups :

- The morpholine-4-carboxylate group in the target compound contributes to a higher TPSA (83.5 Ų) compared to methyl esters (75.2 Ų), suggesting better aqueous solubility .

Natural vs. Synthetic Derivatives :

- Zygocaperoside, a glycoside isolated from Z. fabago, exhibits significantly higher polarity (TPSA = 195.7 Ų) due to sugar moieties, making it less membrane-permeable than synthetic benzofurans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.